N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

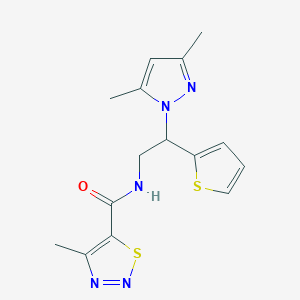

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide side chain incorporates a 3,5-dimethylpyrazole ring and a thiophen-2-yl group, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS2/c1-9-7-10(2)20(18-9)12(13-5-4-6-22-13)8-16-15(21)14-11(3)17-19-23-14/h4-7,12H,8H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNELJQJXTPSXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=C(N=NS2)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazole ring , known for its pharmacological properties.

- A thiophene ring , which contributes to its biological activity.

- A thiadiazole moiety , enhancing its potential as a drug candidate.

The molecular formula is , with a molecular weight of approximately 325.5 g/mol.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene moieties exhibit various biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial effects against various bacterial strains. Studies have demonstrated that the incorporation of thiophene enhances this activity, potentially by disrupting microbial cell membranes or inhibiting key enzymes involved in bacterial metabolism .

- Anticancer Properties : Compounds similar to this one have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways .

- Anti-inflammatory Effects : Research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The thiophene component may enhance these effects by acting on specific inflammatory mediators .

- Analgesic Effects : Some studies report analgesic properties associated with pyrazole compounds, suggesting potential applications in pain management .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors involved in pain and inflammation pathways.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a recent study evaluating the antimicrobial efficacy of pyrazole-thiophene derivatives, this compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity comparable to standard antibiotics .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of similar compounds demonstrated that treatment with this compound resulted in a notable decrease in tumor size in xenograft models. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural analogs have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study 1 : A derivative with a similar structure exhibited an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC₅₀ (C6 Cell Line) | IC₅₀ (SH-SY5Y Cell Line) | Mechanism of Action |

|---|---|---|---|

| Compound 5f | 5.13 µM | 5.00 µM | Induces apoptosis and cell cycle arrest |

| 5-Fluorouracil | 8.34 µM | 8.53 µM | Inhibits RNA synthesis |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Pyrazolone derivatives, including those related to this compound, are recognized for their broad-spectrum antibacterial and antifungal activities.

Antibacterial Activity : Compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have demonstrated effectiveness against various bacterial strains .

Anti-inflammatory Effects : Research indicates that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiadiazole and Thiazole Families

The compound is structurally related to several carboxamide derivatives, differing in heterocyclic cores (thiadiazole vs. thiazole) and substituents. Key comparisons include:

Physicochemical and Crystallographic Properties

- Solubility : The thiophene and pyrazole groups in the target compound improve lipophilicity compared to pyridinyl-thiadiazoles (e.g., 18k in ), which have higher polarity. This balance may favor oral bioavailability .

- Crystallography : SHELX refinement () is critical for resolving conformational details. For instance, the thiophene ring’s planarity and pyrazole’s hydrogen-bonding capacity could stabilize crystal packing, as seen in similar carboxamides .

Substituent Effects on Bioactivity

- Pyrazole vs.

- Thiophene vs. Phenyl : Thiophene’s electron-rich nature enhances π-stacking compared to phenyl groups in compounds like 18l (), which rely on halogen bonding (e.g., 3-chlorophenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.